molecular formula C12H11FN2OS B2690646 2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one CAS No. 2310199-65-4

2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one

Cat. No. B2690646
CAS RN: 2310199-65-4
M. Wt: 250.29
InChI Key: QGGZLAWMVIOKID-UHFFFAOYSA-N
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Description

2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Anticancer Potential

A derivative of quinazolinone exhibited potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. It also showed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial Activity

Various derivatives of fluoroquinolone, related to quinazolinone, have been synthesized and demonstrated significant antimicrobial activities. These compounds were evaluated for antibacterial and antifungal properties, showing potential in treating microbial infections (Patel & Patel, 2010).

Anticonvulsant and Antimicrobial Effects

Novel derivatives of 2-thioxoquinazolinone have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Some of these compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain compounds displayed potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Potent Antibacterial Properties

A novel 8-chloroquinolone derivative with a distorted N1-(5-amino-2,4-difluorophenyl) group exhibited extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This compound was significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)-8-fluoro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c13-9-3-1-2-8-10(9)14-12(15-11(8)16)17-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGZLAWMVIOKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NC3=C(C=CC=C3F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one

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